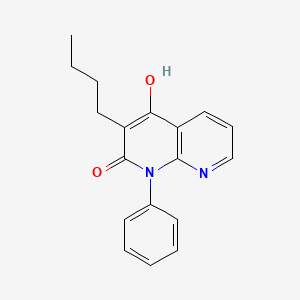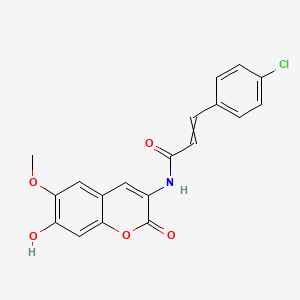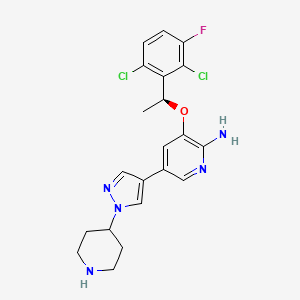![molecular formula C16H18N4O2 B610812 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea CAS No. 1687736-54-4](/img/structure/B610812.png)
1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SGC707 is a potent, selective, and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). PRMT3 is an enzyme that catalyzes the asymmetrical dimethylation of arginine residues in proteins, which plays a crucial role in various biological processes, including ribosome biogenesis and lipogenesis .
Scientific Research Applications
SGC707 has a wide range of scientific research applications, including:
Mechanism of Action
SGC707 exerts its effects by binding to PRMT3 and inhibiting its methyltransferase activity. The compound binds to an allosteric site on PRMT3, which induces a conformational change in the enzyme, preventing it from catalyzing the methylation of arginine residues . This inhibition leads to a decrease in the methylation of target proteins, affecting various biological processes regulated by PRMT3 .
Future Directions
Biochemical Analysis
Biochemical Properties
1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea interacts with PRMT3, a protein that catalyzes the asymmetric dimethylation of arginine residues of various proteins . This interaction is allosteric, meaning it changes the activity of PRMT3 by binding to a site other than the active site .
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with PRMT3. PRMT3 is essential for the maturation of ribosomes, may have a role in lipogenesis, and is implicated in several diseases . Therefore, the inhibition of PRMT3 by this compound can impact these cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves allosteric inhibition of PRMT3 . The compound binds to a site on PRMT3 that is distinct from the active site, causing a conformational change that reduces the enzyme’s activity .
Preparation Methods
The synthesis of SGC707 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization .
Chemical Reactions Analysis
SGC707 undergoes various chemical reactions, including:
Oxidation: SGC707 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the molecule.
Substitution: SGC707 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Comparison with Similar Compounds
SGC707 is unique in its high selectivity and potency as an allosteric inhibitor of PRMT3. Similar compounds include:
XY1: A negative control for SGC707, which does not inhibit PRMT3.
EPZ015666: Another PRMT3 inhibitor with different selectivity and potency profiles.
UNC1999: A compound that inhibits other methyltransferases but has some activity against PRMT3. SGC707 stands out due to its high selectivity for PRMT3 over other methyltransferases and non-epigenetic targets.
properties
IUPAC Name |
1-isoquinolin-6-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(20-7-1-2-8-20)11-18-16(22)19-14-4-3-13-10-17-6-5-12(13)9-14/h3-6,9-10H,1-2,7-8,11H2,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIDPTCQPIJYFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of studying 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea in the context of human protein arginine methyltransferase 3 (PRMT3)?
A1: While the abstract doesn't provide details about the compound's effects, the study itself focuses on characterizing the interaction between this compound and PRMT3. This suggests the compound might be a potential ligand, inhibitor, or substrate for this enzyme. [] Understanding how small molecules interact with PRMT3 is crucial because this enzyme plays a significant role in various cellular processes like gene expression, DNA repair, and signal transduction. Further research on this interaction could provide valuable insights into PRMT3's function and potentially lead to the development of novel therapeutic agents targeting PRMT3-related diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
![6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)

